molecular formula C17H11N3O B12621338 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile CAS No. 918138-48-4

4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile

Cat. No.: B12621338
CAS No.: 918138-48-4
M. Wt: 273.29 g/mol
InChI Key: UPWYNNCHJHYINS-UHFFFAOYSA-N
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Description

4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a benzonitrile core substituted with a pyridin-3-yloxy group and another pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells . The pathways involved include the inhibition of downstream signaling cascades that promote cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and the development of novel therapeutic agents.

Properties

CAS No.

918138-48-4

Molecular Formula

C17H11N3O

Molecular Weight

273.29 g/mol

IUPAC Name

4-(5-pyridin-3-yloxypyridin-3-yl)benzonitrile

InChI

InChI=1S/C17H11N3O/c18-9-13-3-5-14(6-4-13)15-8-17(12-20-10-15)21-16-2-1-7-19-11-16/h1-8,10-12H

InChI Key

UPWYNNCHJHYINS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=CN=CC(=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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